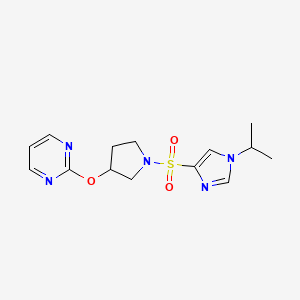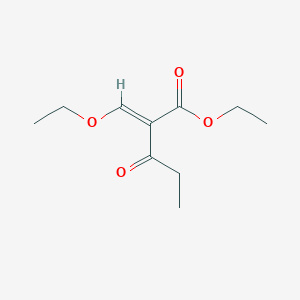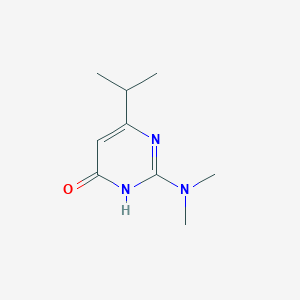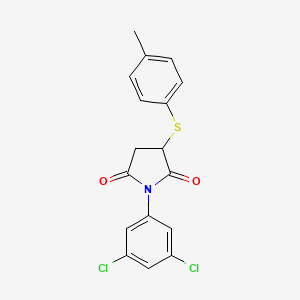![molecular formula C17H12ClF3N2O4 B2358033 3-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(4-(trifluoromethoxy)phenyl)propanamide CAS No. 902253-36-5](/img/structure/B2358033.png)
3-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(4-(trifluoromethoxy)phenyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(4-(trifluoromethoxy)phenyl)propanamide is a synthetic compound characterized by its unique structure and chemical properties. This molecule is of particular interest in the field of medicinal chemistry due to its potential biological activities and its utility in various research applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(4-(trifluoromethoxy)phenyl)propanamide typically involves a multi-step process:
Step 1: Formation of the 5-chloro-2-oxobenzo[d]oxazole scaffold through cyclization reactions involving appropriate precursors under controlled temperatures and catalysts.
Step 2: Introduction of the N-(4-(trifluoromethoxy)phenyl)propanamide moiety via amide coupling reactions, utilizing reagents like coupling agents (e.g., EDC, HATU) and appropriate solvents.
Step 3: Purification of the final product through crystallization, column chromatography, or recrystallization methods to achieve high purity.
Industrial Production Methods: On an industrial scale, this compound is produced using optimized and scalable synthetic routes to ensure cost-effectiveness and high yield. Key steps may involve:
Employing automated reactors for precise control over reaction conditions.
Using robust purification techniques such as high-performance liquid chromatography (HPLC).
Implementing quality control measures to monitor the consistency and purity of the final product.
化学反応の分析
Types of Reactions: 3-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(4-(trifluoromethoxy)phenyl)propanamide undergoes various chemical reactions, including:
Substitution Reactions: Typical reagents include nucleophiles like amines or thiols under mild conditions.
Oxidation Reactions: It can be oxidized using reagents like hydrogen peroxide or other peroxides under controlled conditions.
Reduction Reactions: Reduction can be performed using reagents like sodium borohydride or lithium aluminum hydride to yield different reduced forms.
Common Reagents and Conditions:
Substitution Reactions: Solvents like acetonitrile or dimethyl sulfoxide (DMSO) at room temperature or slightly elevated temperatures.
Oxidation Reactions: Aqueous or non-aqueous hydrogen peroxide solutions at ambient or slightly elevated temperatures.
Reduction Reactions: Anhydrous solvents such as ether or tetrahydrofuran (THF) at low temperatures.
Major Products Formed:
Substitution reactions yield various substituted derivatives with potential biological activities.
Oxidation and reduction reactions produce oxidized or reduced analogs, respectively, which may have different properties and applications.
科学的研究の応用
3-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(4-(trifluoromethoxy)phenyl)propanamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex molecules with potential pharmaceutical properties.
Biology: Investigated for its interactions with biological targets, such as enzymes or receptors, to elucidate its biological effects.
Medicine: Explored as a lead compound in the development of new therapeutic agents, particularly in areas like oncology and infectious diseases.
Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.
作用機序
The mechanism by which 3-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(4-(trifluoromethoxy)phenyl)propanamide exerts its effects involves:
Molecular Targets: Interacting with specific enzymes, receptors, or signaling pathways within cells.
Pathways Involved: Modulating pathways related to cell proliferation, apoptosis, or other cellular processes depending on its application and target.
類似化合物との比較
3-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(phenyl)propanamide
3-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(4-methoxyphenyl)propanamide
3-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(4-fluorophenyl)propanamide
特性
IUPAC Name |
3-(5-chloro-2-oxo-1,3-benzoxazol-3-yl)-N-[4-(trifluoromethoxy)phenyl]propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClF3N2O4/c18-10-1-6-14-13(9-10)23(16(25)26-14)8-7-15(24)22-11-2-4-12(5-3-11)27-17(19,20)21/h1-6,9H,7-8H2,(H,22,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZOKYSGIRMLKOT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CCN2C3=C(C=CC(=C3)Cl)OC2=O)OC(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClF3N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-Chloro-N-[(6-fluoro-4H-1,3-benzodioxin-8-yl)methyl]propanamide](/img/structure/B2357950.png)
![2-Azaspiro[3.4]octan-1-one](/img/structure/B2357953.png)
![2-[4-Methyl-2-(methylsulfanyl)-6-oxo-1,6-dihydro-5-pyrimidinyl]ethyl acetate](/img/structure/B2357954.png)
![N-(3-Cyanothiolan-3-yl)bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B2357957.png)


![N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-hydroxy-2-oxo-1-phenyl-1,2-dihydroquinoline-3-carboxamide](/img/structure/B2357960.png)
![2-(2-{[3-(Trifluoromethyl)phenyl]sulfanyl}-3-pyridinyl)-1,3-benzothiazole](/img/structure/B2357961.png)
![1H,2H,3H,4H,5H,7H,8H,9H,10H-naphtho[2,3-b]azepin-2-one](/img/structure/B2357962.png)


![N-[5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl]-9H-xanthene-9-carboxamide](/img/structure/B2357967.png)


